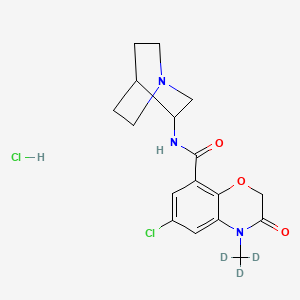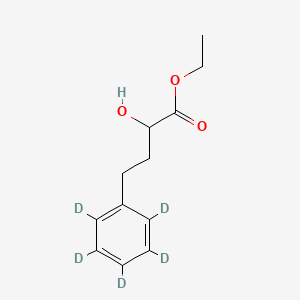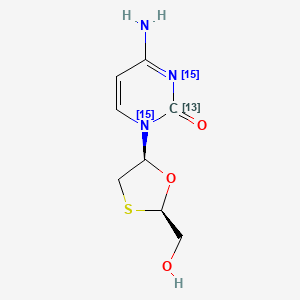
Azasetron-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azasetron-d3 Hydrochloride is the deuterium labeled Azasetron Hydrochloride . It is used in the management of nausea and vomiting induced by cancer chemotherapy . It is given in a usual dose of 10 mg once daily by mouth or intravenously .
Molecular Structure Analysis
The molecular formula of Azasetron-d3 Hydrochloride is C16¹³CH18D3Cl2N3O3 . The molecular weight is 390.28 .Aplicaciones Científicas De Investigación
Synthesis of Azasetron Hydrochloride
The synthesis of Azasetron Hydrochloride from methyl salicylate involves multiple steps, including chlorination, nitration, reduction, cyclization, methylation, hydrolysis, and finally, HCl salt formation. This process outlines a complex synthesis pathway yielding Azasetron Hydrochloride with an overall yield of 37% (Yuan Zhe, 2006).
Pharmacokinetics of Azasetron Hydrochloride
The pharmacokinetics of Azasetron Hydrochloride in rabbits were explored using HPLC to estimate blood concentrations, revealing a two-compartment model for the drug's absorption and elimination. These findings provide a basis for clinical administration and further pharmacological studies (X. Wen & Zhang Dan, 2007).
Analytical Determination in Biological Samples
A method for determining Azasetron Hydrochloride in rabbit plasma using liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed. This sensitive and selective method showcases the analytical capabilities for quantifying Azasetron Hydrochloride in pharmacokinetic research, providing a foundation for similar methodologies in studying Azasetron-d3 Hydrochloride (G. Lin et al., 2011).
Clinical Pharmacokinetics and Metabolites
Investigating the clinical pharmacokinetics and metabolites of Azasetron Hydrochloride after intravenous infusion in healthy volunteers highlighted the drug's absorption, distribution, and elimination dynamics. Around 12% of Azasetron Hydrochloride was discharged through urine, indicating its efficacy and providing insight into its metabolic pathways in humans (Dai Bin, 2011).
HPLC Method for Determination in Injections
A high-performance liquid chromatography (HPLC) method was established for the determination of Azasetron Hydrochloride and Sodium Chloride Injection. This method proved to be simple, accurate, and repeatable, essential for quality control and could be adapted for research applications involving Azasetron-d3 Hydrochloride (Tu Wun-sheng, 2010).
Mecanismo De Acción
Target of Action
Azasetron-d3 Hydrochloride primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. They play a crucial role in the regulation of the gut-brain axis, mood, and cognition .
Mode of Action
Azasetron-d3 Hydrochloride acts as a 5-HT3 receptor antagonist . This means it binds to these receptors and blocks their activation by serotonin. This action can inhibit the transmission of signals that trigger nausea and vomiting, which is why Azasetron is commonly used as an antiemetic .
Biochemical Pathways
For instance, it can influence the modulation of the rostral ventromedial medulla, a key area involved in pain transmission .
Pharmacokinetics
Azasetron has a bioavailability of 90% , indicating a high level of absorption into the body. It is excreted at a rate of 60-70% , suggesting a relatively rapid elimination from the body
Result of Action
The molecular and cellular effects of Azasetron-d3 Hydrochloride’s action primarily involve the reduction of nausea and vomiting, particularly those induced by cancer chemotherapy . Additionally, it has been suggested that Azasetron has a potent antimitogenic and apoptotic effect on cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Azasetron-d3 Hydrochloride. For instance, a study found that the drug’s content decreased markedly when stored outdoors or in an indoor condition with the window open . Therefore, it is recommended that Azasetron-d3 Hydrochloride should be stored and used indoors with the window closed .
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675645 |
Source


|
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216505-58-6 |
Source


|
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-(~2~H_3_)methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)



![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)






![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)
